molecular formula C20H19N3O5S B11026524 methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate

methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate

Cat. No.: B11026524
M. Wt: 413.4 g/mol
InChI Key: NICCZXOURVRVQI-UHFFFAOYSA-N
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Description

METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE involves multiple steps, starting from the preparation of the indole nucleus. The indole nucleus can be synthesized using various methods, including Fischer indole synthesis and Bartoli indole synthesis .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE stands out due to its unique combination of the indole, pyridazino, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 5-[(7,8-dimethoxy-5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate

InChI

InChI=1S/C20H19N3O5S/c1-22-14-8-16(27-3)15(26-2)7-12(14)13-9-21-23(19(24)18(13)22)10-11-5-6-17(29-11)20(25)28-4/h5-9H,10H2,1-4H3

InChI Key

NICCZXOURVRVQI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CC4=CC=C(S4)C(=O)OC)OC)OC

Origin of Product

United States

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